1-Morpholino-6-chlorophthalazine

Medicinal Chemistry SAR Studies Quality Control

This disubstituted phthalazine is a strategic building block for kinase-focused medicinal chemistry. The C6 chlorine enables modular Suzuki diversification, while the morpholine at C1 enhances solubility. Its distinct LogP from the 7-chloro isomer ensures reproducible chromatographic and biological data. Ideal for VEGFR-2/PARP-1 programs and as a model substrate for cross-coupling methodology development. Authenticated purity ≥95% with confirmed melting point 166–168 °C.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
Cat. No. B8301251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Morpholino-6-chlorophthalazine
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C3C=CC(=CC3=CN=N2)Cl
InChIInChI=1S/C12H12ClN3O/c13-10-1-2-11-9(7-10)8-14-15-12(11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2
InChIKeyDBXXGGFLVMWTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Morpholino-6-chlorophthalazine Procurement Guide: Properties, Isomer Identity, and Research Applications


1-Morpholino-6-chlorophthalazine (CAS 909187-24-2; IUPAC: 4-(6-chlorophthalazin-1-yl)morpholine) is a disubstituted phthalazine derivative bearing a morpholine ring at position 1 and a chlorine atom at position 6 of the fused bicyclic core [1]. Its molecular formula is C12H12ClN3O (MW 249.70 g/mol), with a reported melting point of 166–168 °C and a computed LogP of approximately 2.18 [1]. A positional isomer, 4-(7-chlorophthalazin-1-yl)morpholine (CAS 951885-55-5), differs only in the chlorine substitution site (C7 vs. C6) and exhibits a lower computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 38.3 Ų [2]. The 6-chloro isomer serves as a versatile synthetic building block; the chlorine atom at C6 provides a functional handle for metal-catalyzed cross-coupling reactions, including Suzuki and Negishi couplings, enabling the modular construction of 1,6-disubstituted phthalazine libraries . Within the phthalazine compound class, 1-morpholino-substituted analogs have been evaluated in kinase inhibition (VEGFR-2, PARP-1) and anticancer screening programs, establishing the scaffold's relevance to drug discovery [3].

Why 1-Morpholino-6-chlorophthalazine Cannot Be Interchanged with Generic Phthalazine Analogs


Casual substitution of 1-morpholino-6-chlorophthalazine with other phthalazine derivatives introduces three distinct risks that undermine experimental reproducibility. First, the regioisomeric identity is consequential: the 6-chloro isomer (CAS 909187-24-2) and 7-chloro isomer (CAS 951885-55-5) exhibit different computed lipophilicities (ΔLogP ≈ 0.38), which can alter membrane permeability, protein binding, and chromatographic retention behavior [1]. Second, the chlorine atom at C6 is not merely a spectator substituent; its presence as a retained synthetic handle is critical for downstream diversification via cross-coupling chemistry, whereas the corresponding bromo analog—4-(6-bromophthalazin-1-yl)morpholine—introduces a different leaving-group reactivity profile that alters coupling efficiency and product distribution . Third, class-level SAR from phthalazine-based VEGFR-2 inhibitors demonstrates that the nature and position of substituents on the phthalazine core directly modulate kinase inhibitory potency; for instance, compounds 7a and 7b in a published triazolophthalazine series differed in VEGFR-2 IC50 by a factor of ~3 (0.11 μM vs. 0.31 μM) solely due to peripheral substituent variation [2]. These data collectively establish that procurement of the correct, authenticated isomer is a prerequisite for meaningful research outcomes.

1-Morpholino-6-chlorophthalazine: Quantitative Evidence for Differentiated Selection


Regioisomeric Differentiation: 6-Chloro vs. 7-Chloro Isomer Physicochemical Properties

The 6-chloro isomer (CAS 909187-24-2; IUPAC: 4-(6-chlorophthalazin-1-yl)morpholine) is structurally and physicochemically distinct from its 7-chloro positional isomer (CAS 951885-55-5). The 6-chloro isomer has a reported melting point of 166–168 °C and a computed LogP of 2.18 [1], whereas the 7-chloro isomer has a lower computed XLogP3 of 1.8 [2]. This ΔLogP of ~0.38 represents a meaningful difference in lipophilicity that can affect solubility, logD, and biomimetic chromatographic retention. The 6-chloro isomer also has a topological polar surface area of 38.25 Ų [1] versus 38.3 Ų for the 7-chloro isomer [2]. The melting point of the 6-chloro isomer (166–168 °C) provides a definitive quality control criterion for identity verification that is not available for the 7-chloro isomer, for which no experimental melting point has been reported in authoritative sources [2]. Confirmation of regioisomeric identity is essential: the chlorine position on the phthalazine ring influences both electronic distribution and steric accessibility of the C1-morpholine substituent, with implications for target binding and metabolic stability [3].

Medicinal Chemistry SAR Studies Quality Control

Class-Level Anticancer Potency: Phthalazine Derivatives Against HCT116, MCF7, and HepG2 Cell Lines

While no published study has directly determined the IC50 of 1-morpholino-6-chlorophthalazine against cancer cell lines, structurally related chlorophthalazine derivatives with C1-substitution (including morpholine-bearing compounds) have demonstrated quantifiable anticancer activity. In a recent microwave-assisted synthesis study, a series of chlorophthalazine derivatives were evaluated against three human cancer cell lines; the most active compound (Compound 6) exhibited IC50 values of 1.739 µM (MCF7), 0.384 µM (HCT116), and 1.52 µM (HepG2), with selectivity indices of 22.6–57.7 relative to doxorubicin in normal cells [1]. Molecular docking confirmed that these chlorophthalazine derivatives exert their activity through PARP-1 inhibition, with binding scores correlating with experimental IC50 values [1]. The presence of a morpholine substituent at C1 is a recurrent motif in phthalazine-based kinase inhibitor design; in a separate VEGFR-2 inhibitor series, 1-substituted phthalazine derivatives achieved IC50 values as low as 0.11 μM against the VEGFR-2 enzyme, comparable to sorafenib (IC50 = 0.10 μM) [2]. These class-level data establish that the 1-morpholino-6-chlorophthalazine scaffold is positioned within a validated chemical space for anticancer target engagement, though direct comparative data for this specific compound remain absent.

Anticancer Research PARP-1 Inhibition Cytotoxicity Screening

Synthetic Utility: Chlorine as a Cross-Coupling Handle for Library Synthesis

The defining synthetic differentiator of 1-morpholino-6-chlorophthalazine relative to its dechlorinated or 1-unsubstituted analogs is the chlorine atom at position 6, which serves as a functional handle for transition metal-catalyzed cross-coupling reactions. This compound has been explicitly utilized as a substrate for regioselective metalation using tmpZnCl·LiCl under microwave irradiation, enabling the introduction of diverse electrophiles at the C6 position while retaining the C1-morpholine substituent . This contrasts with the 7-chloro isomer, where the chlorine is positioned distal to the morpholine-bearing C1, potentially altering both the electronic bias for metalation and the steric accessibility for subsequent coupling. The chlorine substituent enables Suzuki-Miyaura coupling with aryl boronic acids to generate 1-morpholino-6-arylphthalazine libraries, a transformation that the parent 1-morpholinophthalazine (lacking the chloro substituent) cannot undergo without prior functionalization [1]. The 6-bromo analog—4-(6-bromophthalazin-1-yl)morpholine—would offer higher intrinsic reactivity in oxidative addition but at the cost of reduced selectivity and potential for dehalogenation side reactions under forcing conditions [2]. This balanced reactivity profile positions the 6-chloro compound as the preferred building block for sequential diversification strategies.

Synthetic Chemistry Cross-Coupling Library Synthesis

Computed ADME Properties: Hydrogen Bond Profile and Rotatable Bond Count

The 7-chloro isomer (CAS 951885-55-5) has been characterized by computed descriptors reported in PubChem: zero hydrogen bond donors (HBD = 0), four hydrogen bond acceptors (HBA = 4), one rotatable bond, and a TPSA of 38.3 Ų [1]. These values satisfy key drug-likeness criteria: the absence of HBDs and low rotatable bond count are consistent with favorable membrane permeability, while the TPSA below 60 Ų predicts good passive absorption. The 6-chloro isomer has a comparable TPSA of 38.25 Ų and identical HBD/HBA count (0/4), but its higher computed LogP (2.18 vs. 1.8) suggests slightly greater lipophilicity, which may translate to differences in logD7.4, plasma protein binding, and metabolic clearance [2]. In the context of phthalazine-based VEGFR-2 inhibitor optimization, compounds with LogP values in the 1.8–2.2 range have been shown to balance potency with acceptable ADME profiles; excessively lipophilic derivatives (LogP >3.5) in this class exhibit increased CYP450 liability and reduced aqueous solubility [3]. The moderate lipophilicity and favorable hydrogen-bond profile of 1-morpholino-6-chlorophthalazine position it as a synthetically tractable starting point for lead optimization, with room for property modulation through C6 derivatization.

ADME Prediction Drug-Likeness Lead Optimization

Optimal Research Application Scenarios for 1-Morpholino-6-chlorophthalazine


Medicinal Chemistry: Phthalazine-Based Kinase Inhibitor Lead Generation

Procurement of 1-morpholino-6-chlorophthalazine is indicated for medicinal chemistry groups pursuing phthalazine-based kinase inhibitor programs, particularly those targeting VEGFR-2 or PARP-1. The compound serves as a core scaffold for library synthesis; the C6 chlorine enables late-stage Suzuki diversification to explore SAR at the position corresponding to the solvent-exposed region of the kinase ATP-binding site. Class-level evidence demonstrates that 1-substituted phthalazine derivatives achieve VEGFR-2 IC50 values as low as 0.11 μM, and chlorophthalazine derivatives exhibit PARP-1-mediated anticancer activity with IC50 values in the sub-micromolar to low micromolar range against HCT116, MCF7, and HepG2 cell lines . The morpholine substituent at C1 provides a solubilizing group that has been shown in cognate series to improve aqueous solubility relative to purely aromatic 1-substituted analogs [1].

Synthetic Methodology Development: Regioselective Phthalazine Functionalization

This compound is specifically suited as a model substrate for developing and validating regioselective functionalization methodologies on the phthalazine scaffold. It has been employed in published protocols for tmpZnCl·LiCl-mediated metalation under microwave irradiation, demonstrating compatibility with organometallic conditions while retaining the C1-morpholine substituent . The well-defined melting point (166–168 °C) facilitates purity assessment of reaction products, and the chlorine atom provides a convenient analytical handle (characteristic isotopic pattern in mass spectrometry) for reaction monitoring [1]. Researchers developing novel phthalazine C–H activation or cross-coupling methodologies can benchmark their methods against the documented reactivity of this substrate.

Chemical Biology: Probe Development and Target Identification

For chemical biology groups constructing affinity probes or PROTAC candidates based on the phthalazine scaffold, 1-morpholino-6-chlorophthalazine offers a strategic advantage: the C6 chlorine can be displaced or coupled to install linker moieties (e.g., via Sonogashira or Buchwald-Hartwig coupling), while the morpholine group at C1 provides a built-in solubilizing element that may improve the physicochemical properties of the final conjugate . The compound's favorable computed ADME profile—zero HBDs, low TPSA (38.25 Ų), and a single rotatable bond—suggests that elaborated derivatives will generally remain within lead-like chemical space, a critical consideration for probe molecules intended for cellular target engagement studies [1].

Pharmaceutical Impurity and Reference Standard Sourcing

The positional isomer pair (6-chloro, CAS 909187-24-2, and 7-chloro, CAS 951885-55-5) are structurally distinct compounds that may co-occur as synthetic impurities or arise from regioisomeric starting materials. Procurement of the authenticated 6-chloro isomer with documented purity (typically ≥95%) and a confirmed melting point (166–168 °C) supports its use as an analytical reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency verification in phthalazine-based drug substance manufacturing . The distinct chromatographic behavior predicted by the LogP differential (ΔLogP ≈ 0.38) enables separation and quantification of the two isomers by reverse-phase HPLC, making the pure 6-chloro compound essential for method validation [1].

Quote Request

Request a Quote for 1-Morpholino-6-chlorophthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.